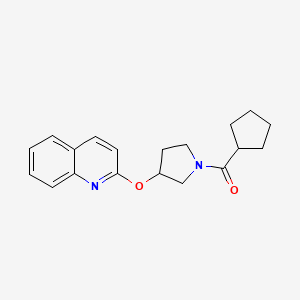

2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethanamine (MPPE) is an organic compound that has been studied extensively in the scientific community due to its unique properties. MPPE is a derivative of pyrrolidine and has been used in a variety of research applications, including drug design and synthesis, biochemical and physiological studies, and lab experiments.

Scientific Research Applications

2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethanamine has been used extensively in the scientific community for a variety of applications, including drug design and synthesis, biochemical and physiological studies, and lab experiments. It has been used as a precursor for the synthesis of several drugs, including opioids, benzodiazepines, and anticonvulsants. It has also been used to study the biochemical and physiological effects of various drugs, as well as to investigate the mechanism of action of various drugs. Additionally, it has been used in lab experiments to study the effects of various compounds on biological systems.

Mechanism of Action

Target of Action

For instance, a compound with a similar structure, 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP), was identified as a senescence inducer and found to target tubulin .

Mode of Action

For example, Apocynin, a compound with a similar methoxyphenyl structure, inhibits NADPH oxidase activity, preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes .

Biochemical Pathways

For instance, a compound named 2-chloro-6-(3-methoxyphenyl)aminopurine (INCYDE) was found to influence the biochemical parameters and photosynthetic efficiency in sodium chloride (NaCl)-stressed tomato plants .

Pharmacokinetics

A study on a similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, showed that it undergoes rapid metabolism and wide tissue distribution with a ≥12% absorption ratio .

Result of Action

For instance, a compound named 3-(4-hydroxy-3-methoxyphenyl)propionic acid was found to have antioxidant activity .

Advantages and Limitations for Lab Experiments

2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethanamine has several advantages and limitations for lab experiments. One of the main advantages of using this compound in lab experiments is its low toxicity, which makes it safe to use in lab experiments. Additionally, it is relatively inexpensive and easy to synthesize, making it an ideal choice for lab experiments. However, it has several limitations, including its low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of certain experiments.

Future Directions

There are a number of potential future directions for the research and application of 2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethanamine. One potential future direction is the development of new drugs that utilize the unique properties of this compound. Additionally, further research into the biochemical and physiological effects of this compound could help to develop new treatments for various diseases and disorders. Additionally, further research into the mechanism of action of this compound could help to develop new drugs that target specific receptors. Additionally, further research into the synthesis of this compound could help to make the synthesis process more efficient and cost-effective. Finally, further research into the advantages and limitations of using this compound in lab experiments could help to optimize the use of this compound in various experiments.

Synthesis Methods

2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethanamine can be synthesized in a variety of ways, including the use of a Grignard reaction, an aldol condensation, and a nucleophilic substitution reaction. The Grignard reaction is the most common method used to synthesize this compound and involves the addition of a Grignard reagent to an aldehyde or ketone. The aldol condensation involves the reaction of two aldehydes or ketones to form an α,β-unsaturated carbonyl compound. The nucleophilic substitution reaction involves the reaction of an alkyl halide with a nucleophile, such as a base, to form an alkyl group.

Properties

IUPAC Name |

2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-16-12-6-4-5-11(9-12)13(10-14)15-7-2-3-8-15/h4-6,9,13H,2-3,7-8,10,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAJCUMTTLXNCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CN)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(4-Fluorophenyl)-2-thioxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2385984.png)

![4-methyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2385987.png)

![7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2385989.png)

![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2385993.png)